methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate
Overview
Description
Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .
Scientific Research Applications
Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interactions of this compound with its targets would depend on the nature of the target and the specific structural features of the compound.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their bioavailability and distribution in the body.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its nitro and imidazole groups. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can undergo degradation under certain conditions, leading to the formation of reactive intermediates . These intermediates can have additional effects on cellular function, including oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including liver and kidney damage, as well as neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as glycolysis and the citric acid cycle . The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels and overall metabolic activity . Additionally, it can influence the production of reactive oxygen species (ROS) and other metabolic byproducts .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate typically involves the reaction of 2-hydroxymethylimidazole with methanol to form 2-hydroxymethylimidazole. This intermediate is then reacted with nitric acid to produce 1-methyl-5-nitro-2-hydroxymethylimidazole . The final step involves esterification to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve halogenating agents and bases.
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted imidazole compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitro-1H-imidazole
- 2-Methyl-5-nitro-1H-imidazole
- Metronidazole
- Tinidazole
Uniqueness
Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate is unique due to its specific structural features, including the presence of both a nitro group and an ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-methyl-2-(4-nitroimidazol-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-8(2,7(12)15-3)10-4-6(9-5-10)11(13)14/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZRRMWHKGPBGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=C(N=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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